2-Aminohydroquinone hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

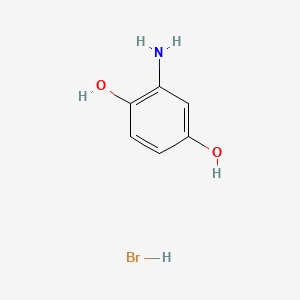

2-Aminohydroquinone hydrobromide is a chemical compound with the molecular formula C6H8BrNO2. It is also known as 2-aminobenzene-1,4-diol hydrobromide. This compound is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring, along with a hydrobromide group (HBr). It is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohydroquinone hydrobromide typically involves the reaction of hydroquinone with ammonia in the presence of a brominating agent. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The exact methods can vary depending on the manufacturer and specific requirements.

Chemical Reactions Analysis

Types of Reactions: 2-Aminohydroquinone hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acetic anhydride and bromine can be used for substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Aminohydroquinone hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: The compound is used in studies related to enzyme activity and protein interactions.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-aminohydroquinone hydrobromide involves its interaction with various molecular targets. It can act as an electron carrier and participate in redox reactions. The compound can bind to thiol, amine, and hydroxyl groups, leading to various biochemical effects . It may also interact with DNA, inducing double-strand breaks and affecting DNA topoisomerase activity .

Comparison with Similar Compounds

Hydroquinone: Similar structure but lacks the amino group.

Aminophenol: Contains an amino group but only one hydroxyl group.

Quinones: Oxidized derivatives of hydroquinones.

Uniqueness: 2-Aminohydroquinone hydrobromide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, along with the hydrobromide group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

2-Aminohydroquinone hydrobromide is a derivative of hydroquinone, a compound known for its diverse biological activities. This article focuses on the biological properties of this compound, including its anticancer effects, antimicrobial properties, and potential mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various hydroquinone derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against several cancer cell lines.

Case Studies

- Cytotoxicity Evaluation : In an evaluation using the MTT assay, this compound exhibited IC50 values indicative of potent anticancer activity. For instance, it showed strong activity against the HL60 human leukemia cell line with an IC50 value as low as 0.3 µM, suggesting high selectivity towards cancer cells over non-tumoral cells .

- Selectivity Index : The selectivity index for this compound was reported to be significantly higher compared to doxorubicin, a standard chemotherapeutic agent. This suggests that the compound may target cancer cells more effectively while minimizing toxicity to normal cells .

The mechanism underlying the anticancer activity of this compound may involve redox processes and the generation of reactive oxygen species (ROS). These mechanisms are common in quinonoid compounds and contribute to their cytotoxic effects by inducing oxidative stress in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens.

Research Findings

- Antibacterial Properties : Studies have shown that derivatives of hydroquinones possess significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

- Antifungal Activity : The compound has also demonstrated antifungal properties, particularly against Candida species, indicating its potential use in treating fungal infections .

Comparative Biological Activity Table

| Property | This compound | Doxorubicin |

|---|---|---|

| IC50 (HL60) | 0.3 µM | 1.4 µM |

| Selectivity Index | >2.0 | 1.4 |

| Antibacterial Activity | Yes (E. coli, S. aureus) | Limited |

| Antifungal Activity | Yes (Candida spp.) | Not applicable |

Properties

CAS No. |

64158-75-4 |

|---|---|

Molecular Formula |

C6H8BrNO2 |

Molecular Weight |

206.04 g/mol |

IUPAC Name |

2-aminobenzene-1,4-diol;hydrobromide |

InChI |

InChI=1S/C6H7NO2.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H |

InChI Key |

XZIOUMGSBKWPFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.